molecular formula C18H19N5 B2519137 1-Methyl-4-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazolo[3,4-d]pyrimidine CAS No. 2380062-49-5

1-Methyl-4-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazolo[3,4-d]pyrimidine

Cat. No. B2519137
CAS RN: 2380062-49-5
M. Wt: 305.385
InChI Key: OGVDXVWMXQXIEA-UHFFFAOYSA-N
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Description

The compound “1-Methyl-4-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazolo[3,4-d]pyrimidine” is a complex organic molecule. It features a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic system. Attached to this core is a 2-azaspiro[3.3]heptane moiety, which is a type of spirocyclic compound .


Synthesis Analysis

The synthesis of compounds with a 2-azaspiro[3.3]heptane scaffold has been demonstrated in the literature . The process involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple cyclic structures. The pyrazolo[3,4-d]pyrimidine core is a bicyclic aromatic system, which means it contains two fused rings with alternating single and double bonds. The 2-azaspiro[3.3]heptane moiety is a type of spirocyclic compound, which is a compound that contains two or more rings that share only one atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrazolo[3,4-d]pyrimidine core and the 2-azaspiro[3.3]heptane moiety. These structures could potentially participate in a variety of chemical reactions, depending on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex molecular structure. For example, the presence of the aromatic pyrazolo[3,4-d]pyrimidine core could potentially influence its solubility and reactivity .

properties

IUPAC Name

1-methyl-4-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-22-16-15(9-21-22)17(20-12-19-16)23-10-18(11-23)7-14(8-18)13-5-3-2-4-6-13/h2-6,9,12,14H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVDXVWMXQXIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CC4(C3)CC(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-6-phenyl-2-azaspiro[3.3]heptane

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